molecular formula C9H13N3O B7899270 5-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine

5-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine

Cat. No.: B7899270
M. Wt: 179.22 g/mol
InChI Key: PJOKKEVVGZLFAC-UHFFFAOYSA-N
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Description

5-(Tetrahydro-2H-pyran-4-yl)pyrazin-2-amine is a heterocyclic compound featuring a pyrazine core substituted with an amine group at position 2 and a tetrahydro-2H-pyran-4-yl group at position 5. This compound is of interest in medicinal chemistry due to the pharmacological relevance of pyrazine derivatives in kinase inhibition, anti-inflammatory agents, and antimicrobial applications .

Properties

IUPAC Name

5-(oxan-4-yl)pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-9-6-11-8(5-12-9)7-1-3-13-4-2-7/h5-7H,1-4H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOKKEVVGZLFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CN=C(C=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine typically involves the reaction of pyrazine derivatives with tetrahydropyran intermediates. One common method includes the use of a pyrazine precursor, which undergoes nucleophilic substitution with a tetrahydropyran derivative under controlled conditions . The reaction is often carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-(Tetrahydro-2H-pyran-4-yl)pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce various reduced pyrazine derivatives. Substitution reactions result in the formation of substituted pyrazine compounds .

Scientific Research Applications

5-(Tetrahydro-2H-pyran-4-yl)pyrazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Core Heterocycle Variations

The pyrazine core distinguishes 5-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine from analogs with pyrimidine, pyridine, or quinazoline backbones:

Compound Core Structure Key Substituents Molecular Weight Notable Properties
This compound Pyrazine NH₂ (position 2), THP (position 5) ~179.22* Electron-deficient ring; potential kinase inhibition
5-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine (PubChem) Pyrimidine NH₂ (position 2), THP (position 5) 179.22 Enhanced hydrogen bonding due to pyrimidine’s N at 1 and 3
5-[(Tetrahydro-2H-pyran-4-yl)oxy]-4-quinazolinamine Quinazoline THP-ether (position 5), NH₂ (position 4) 287.34 Larger aromatic system; increased π-stacking potential
5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine Pyridine NH₂ (position 2), THP (position 5) 178.24 Single nitrogen; higher basicity than pyrazine

*Calculated molecular weight based on formula C₉H₁₃N₃O.

Key Insights :

  • Pyrazine vs. Pyrimidine : Pyrazine’s electron deficiency may enhance interactions with electron-rich enzyme active sites, while pyrimidine’s N at position 3 improves hydrogen bonding .
  • Quinazoline : The expanded aromatic system in quinazoline derivatives increases lipophilicity and may improve membrane permeability .

Substituent Modifications

Variations in substituent type and position significantly alter physicochemical and biological properties:

Compound Substituent Modifications Impact on Properties
This compound Direct THP attachment at position 5 Improved metabolic stability due to THP’s steric protection
EPPA-1 (PDE4 inhibitor) THP linked to pyrazolo-pyridine via oxadiazole Enhanced selectivity (IC₅₀ = 38 nM) and reduced emetic effects
3-Chloro-N-ethyl-N-(THP)pyrazin-2-amine Chloro and ethyl groups at position 3 Increased lipophilicity (ClogP ~2.5); potential for CNS penetration
6-(2-Amino-5-chloropyridin-4-yl)-N-(THP-methyl)pyrazin-2-amine Pyridyl and THP-methyl groups Dual heterocycles may target multiple binding pockets

Key Insights :

  • THP Substituent : The tetrahydropyran group is frequently utilized to enhance solubility and reduce first-pass metabolism .

Key Insights :

  • PDE4 Inhibition : EPPA-1’s THP-containing structure demonstrates the substituent’s role in balancing potency and safety .
  • Kinase Targets : Pyrazine and quinazoline derivatives are common in kinase inhibitors, suggesting similar pathways for the target compound .

Biological Activity

5-(Tetrahydro-2H-pyran-4-yl)pyrazin-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

  • Molecular Formula : C9H13N3O
  • Molecular Weight : 179.22 g/mol
  • Structure : The compound features a pyrazine ring substituted with a tetrahydro-2H-pyran moiety, contributing to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to significant biological effects:

  • Enzyme Inhibition : The compound may inhibit specific kinases, disrupting signaling pathways involved in cell proliferation and survival.
  • Receptor Binding : It can bind to neurotransmitter receptors, potentially influencing neurological activity and behavior.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

Antimicrobial Activity

Studies have shown that the compound possesses antimicrobial properties against various pathogens. For instance, it has demonstrated effectiveness in inhibiting the growth of certain bacterial strains.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro assays suggest it can reduce the production of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through DPPH radical scavenging assays. Results indicate that it exhibits significant antioxidant activity, comparable to established antioxidants like ascorbic acid.

Case Studies and Research Findings

A review of recent literature highlights various studies focusing on the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
    PathogenMIC (µg/mL)
    Staphylococcus aureus64
    Escherichia coli128
  • Anti-inflammatory Effects : In a cellular model of inflammation, treatment with the compound resulted in a significant decrease in TNF-alpha levels, showcasing its potential in managing inflammatory conditions.
  • Antioxidant Activity : The DPPH assay revealed that the compound scavenged free radicals effectively, with an IC50 value of 25 µg/mL, indicating strong antioxidant properties.

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameActivity TypeNotable Findings
2-Amino-5-(tetrahydropyran-4-yl)pyrazineAntimicrobialEffective against Gram-positive bacteria
Pyrazolo[3,4-d]pyrimidineAnticancerSignificant cytotoxicity against cancer cells
Pyrrolopyrazine derivativesAnti-inflammatoryReduced cytokine production

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